N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea
Overview
Description
N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea is a chemical compound that has been extensively researched due to its potential therapeutic applications. This compound is commonly referred to as CEP-1347 and has been studied for its neuroprotective properties. In
Mechanism of Action
CEP-1347 exerts its neuroprotective effects by inhibiting the activation of JNK pathway. The JNK pathway is activated in response to various stressors such as oxidative stress, inflammation, and neurotoxic insults. The activation of JNK pathway leads to the phosphorylation of c-Jun protein, which in turn activates the transcription of pro-apoptotic genes. CEP-1347 inhibits the activation of JNK pathway by binding to the ATP-binding site of JNK and preventing its phosphorylation.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have beneficial effects on various biochemical and physiological parameters in preclinical studies. It has been shown to improve motor function, reduce dopaminergic neuron loss, and decrease oxidative stress in animal models of Parkinson's disease. In Alzheimer's disease models, CEP-1347 has been shown to reduce amyloid-beta accumulation and improve cognitive function.
Advantages and Limitations for Lab Experiments
CEP-1347 has several advantages as a research tool. It has a well-defined mechanism of action, and its effects have been extensively studied in preclinical models. However, there are some limitations to its use in lab experiments. CEP-1347 has poor solubility in water, which can affect its bioavailability. Additionally, CEP-1347 has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.
Future Directions
There are several future directions for the research on CEP-1347. One area of interest is the potential use of CEP-1347 in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is the development of more potent and selective JNK inhibitors based on the structure of CEP-1347. Additionally, the use of CEP-1347 in combination with other neuroprotective agents is an area of active research.
Conclusion:
CEP-1347 is a synthetic compound that has been extensively studied for its neuroprotective properties. It exerts its effects by inhibiting the activation of JNK pathway, which is involved in neuronal cell death. CEP-1347 has potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. However, there are some limitations to its use in lab experiments, and further research is needed to fully understand its potential.
Scientific Research Applications
CEP-1347 has been studied for its potential therapeutic applications in various diseases. The most extensively studied application is in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. CEP-1347 has been shown to have neuroprotective properties by inhibiting the activation of c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death.
properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O/c1-15-2-7-18(21)19(14-15)24-20(27)23-8-9-25-10-12-26(13-11-25)17-5-3-16(22)4-6-17/h2-7,14H,8-13H2,1H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSQGVCNBOAJGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.